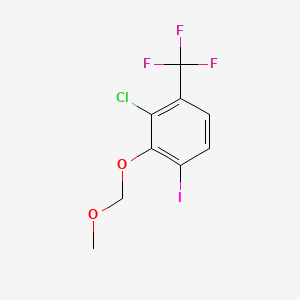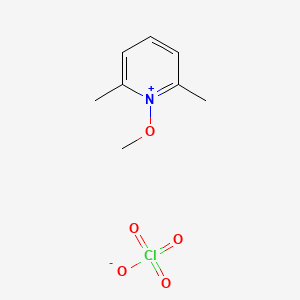
1-Methoxy-2,6-dimethylpyridin-1-ium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxy-2,6-dimethylpyridin-1-ium perchlorate is a chemical compound with the molecular formula C8H12ClNO5. It is known for its unique structure and properties, making it a subject of interest in various scientific fields .
Métodos De Preparación
The synthesis of 1-Methoxy-2,6-dimethylpyridin-1-ium perchlorate typically involves the reaction of 2,6-dimethylpyridine with methanol in the presence of a strong acid, such as perchloric acid. The reaction conditions often include controlled temperature and pressure to ensure the formation of the desired product .
Análisis De Reacciones Químicas
1-Methoxy-2,6-dimethylpyridin-1-ium perchlorate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Methoxy-2,6-dimethylpyridin-1-ium perchlorate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.
Mecanismo De Acción
The mechanism of action of 1-Methoxy-2,6-dimethylpyridin-1-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-Methoxy-2,6-dimethylpyridin-1-ium perchlorate can be compared with other similar compounds, such as:
2,6-Dimethylpyridine: A precursor in the synthesis of the compound.
1-Methoxy-2,6-dimethylpyridinium chloride: A similar compound with chloride instead of perchlorate.
1-Methoxy-2,6-dimethylpyridinium bromide: Another similar compound with bromide instead of perchlorate.
The uniqueness of this compound lies in its specific perchlorate anion, which can influence its reactivity and applications .
Propiedades
Número CAS |
1693-97-6 |
|---|---|
Fórmula molecular |
C8H12ClNO5 |
Peso molecular |
237.64 g/mol |
Nombre IUPAC |
1-methoxy-2,6-dimethylpyridin-1-ium;perchlorate |
InChI |
InChI=1S/C8H12NO.ClHO4/c1-7-5-4-6-8(2)9(7)10-3;2-1(3,4)5/h4-6H,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
XWAXPMGUSCKFCU-UHFFFAOYSA-M |
SMILES canónico |
CC1=[N+](C(=CC=C1)C)OC.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


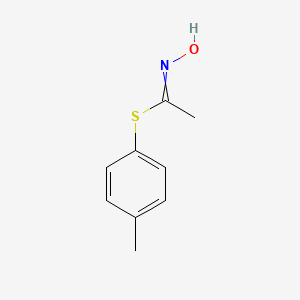
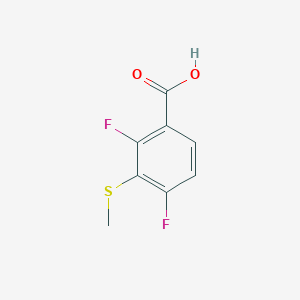
![N-[(2-Chlorobiphenyl-4-Yl)methyl]-Beta-Alanyl-N-(3-Carboxyphenyl)-Beta-Alaninamide](/img/structure/B14756409.png)
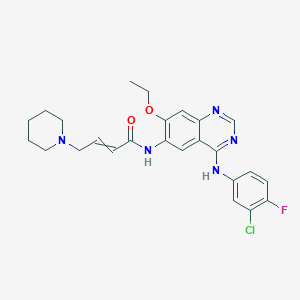

![1-[[4-(methoxymethyl)-4-[[[(1R,2S)-2-phenylcyclopropyl]amino]methyl]piperidin-1-yl]methyl]cyclobutane-1-carboxylic acid;4-methylbenzenesulfonic acid](/img/structure/B14756426.png)

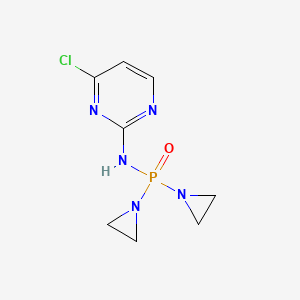
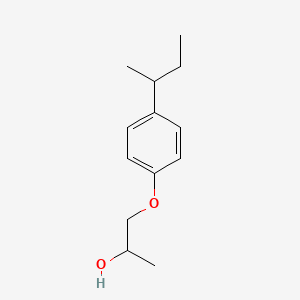
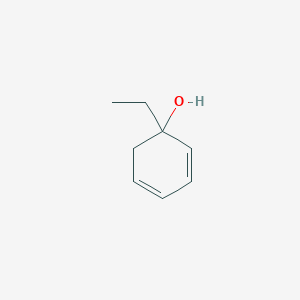

![2-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethoxy]ethyl 1-methanesulfonate](/img/structure/B14756461.png)

